molecular formula C48H28N4NiO8 B14008531 Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-

Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-

Cat. No.: B14008531
M. Wt: 847.4 g/mol
InChI Key: KRJLBWKAYPGJOF-UHFFFAOYSA-L
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Description

(SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen is a complex nickel compound It is characterized by its unique structure, which includes a porphine core and benzoato ligands

Chemical Reactions Analysis

Types of Reactions

(SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state nickel compounds, while reduction may yield lower oxidation state products .

Scientific Research Applications

(SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen has several scientific research applications:

Mechanism of Action

The mechanism of action of (SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen involves its interaction with molecular targets and pathways within chemical and biological systems. The porphine core allows for coordination with various substrates, facilitating catalytic reactions. The benzoato ligands play a role in stabilizing the compound and influencing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (SP-4-1)-Nickelate(4-), [4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[benzoato]]-, tetrahydrogen lies in its specific reactivity and stability, which are influenced by the presence of nickel. This makes it particularly useful in certain catalytic processes where nickel’s properties are advantageous .

Properties

Molecular Formula

C48H28N4NiO8

Molecular Weight

847.4 g/mol

IUPAC Name

nickel(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

KRJLBWKAYPGJOF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Ni+2]

Origin of Product

United States

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